molecular formula C12H15F2NO2 B13586358 3-[3-(Difluoromethoxy)phenyl]oxan-3-amine

3-[3-(Difluoromethoxy)phenyl]oxan-3-amine

Cat. No.: B13586358
M. Wt: 243.25 g/mol
InChI Key: HKXHSBDBOCQBTG-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethoxy)phenyl]oxan-3-amine is an organic compound with the molecular formula C10H12F2NO2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Difluoromethoxy)phenyl]oxan-3-amine typically involves multiple steps. One common method starts with the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable amine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethoxy)phenyl]oxan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-[3-(Difluoromethoxy)phenyl]oxan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethoxy)phenyl]oxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethoxy)benzylamine: Similar structure but lacks the oxan-3-amine moiety.

    3-(Difluoromethoxy)phenylamine: Similar structure but lacks the oxan ring.

    3-(Difluoromethoxy)phenylmethanamine: Similar structure but with a different amine substitution.

Uniqueness

3-[3-(Difluoromethoxy)phenyl]oxan-3-amine is unique due to the presence of both the difluoromethoxy group and the oxan-3-amine structure

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

3-[3-(difluoromethoxy)phenyl]oxan-3-amine

InChI

InChI=1S/C12H15F2NO2/c13-11(14)17-10-4-1-3-9(7-10)12(15)5-2-6-16-8-12/h1,3-4,7,11H,2,5-6,8,15H2

InChI Key

HKXHSBDBOCQBTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C2=CC(=CC=C2)OC(F)F)N

Origin of Product

United States

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